molecular formula C18H20N2O4 B14702045 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate CAS No. 25451-76-7

2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate

Cat. No.: B14702045
CAS No.: 25451-76-7
M. Wt: 328.4 g/mol
InChI Key: KHYQRBMKDBGYKN-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenylcarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate typically involves the reaction of 2-Methyl-2-phenyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or phenylcarbamates.

Scientific Research Applications

2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-propanediol
  • 2-Phenyl-1,3-propanediol
  • 2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate

Uniqueness

2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate is unique due to the presence of both carbamate and phenylcarbamate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from similar compounds that may only contain one type of functional group.

Properties

CAS No.

25451-76-7

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

(3-carbamoyloxy-2-methyl-2-phenylpropyl) N-phenylcarbamate

InChI

InChI=1S/C18H20N2O4/c1-18(12-23-16(19)21,14-8-4-2-5-9-14)13-24-17(22)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,19,21)(H,20,22)

InChI Key

KHYQRBMKDBGYKN-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)N)(COC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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